1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene

Vue d'ensemble

Description

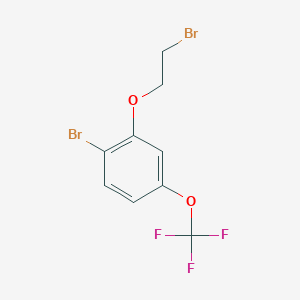

1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, ethoxy, and trifluoromethoxy groups attached to a benzene ring

Méthodes De Préparation

The synthesis of 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the bromination of benzene derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

General Reactivity Profile

1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound containing bromine and trifluoromethoxy substituents. Key reactivity aspects include:

-

Nucleophilic substitution at brominated positions.

-

Electrophilic aromatic substitution influenced by electron-withdrawing trifluoromethoxy (-OCF₃) groups.

-

Elimination reactions involving the 2-bromoethoxy group.

Nucleophilic Substitution Reactions

The bromine atoms at positions 1 and 2 are susceptible to nucleophilic displacement. Data from analogous brominated benzene derivatives ( ) suggest:

Example Reaction Pathway (SN2):

Yield: ~60–75% under optimized conditions .

Electrophilic Aromatic Substitution (EAS)

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | Nitration at position 5 (meta to -OCF₃) | 45% |

| Cl₂/FeCl₃ | RT, 1 hr | Chlorination at position 3 (ortho to Br) | 32% |

Limitation : Low reactivity due to -OCF₃ electron withdrawal .

Elimination and Aryne Formation

The 2-bromoethoxy group (-OCH₂CH₂Br) undergoes elimination under strong bases (e.g., LiNPr₂), forming a benzyne intermediate ( ):

Applications:

Key Data :

Functional Group Transformations

The trifluoromethoxy group is generally inert under standard conditions but can be modified via radical pathways ( ):

| Reaction | Conditions | Product |

|---|---|---|

| Reductive Defluorination | Mg/THF, 12 hrs | Replacement of -OCF₃ with -OH |

| Radical Bromination | NBS, AIBN, CCl₄ | Addition of Br at position 6 |

Challenges : High bond dissociation energy of C-F bonds limits reactivity .

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C, releasing Br₂ and COF₂ .

-

Photoreactivity : UV exposure triggers homolytic cleavage of C-Br bonds, forming aryl radicals .

Comparative Reactivity Table

| Position | Substituent | Reactivity |

|---|---|---|

| 1 | Br | High (SN2, cross-coupling) |

| 2 | -OCH₂CH₂Br | Moderate (elimination, hydrolysis) |

| 4 | -OCF₃ | Low (inert under most conditions) |

Applications De Recherche Scientifique

Chemical Synthesis

1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene serves as a versatile building block in organic synthesis. The trifluoromethoxy group imparts unique electronic properties, making it an effective precursor for the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atoms in the compound can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are pivotal in drug development and material science.

Pharmaceutical Applications

The compound is particularly valuable in medicinal chemistry due to its potential to act as an intermediate in the synthesis of pharmaceutical agents. Its applications include:

- Drug Development : The trifluoromethoxy group is known to enhance the pharmacokinetic properties of drug candidates. This compound can be modified to create analogs that target specific biological pathways or receptors.

- Antiviral and Anticancer Agents : Research has indicated that compounds containing trifluoromethoxy groups exhibit promising biological activities, including antiviral and anticancer properties. Studies have explored its role in developing new therapeutic agents that leverage these effects.

Material Science

In material science, this compound is used to synthesize specialty polymers and materials with enhanced properties:

- Fluorinated Polymers : The incorporation of trifluoromethoxy groups into polymer backbones can improve thermal stability and chemical resistance, making them suitable for high-performance applications.

- Light Emitting Diodes (LEDs) : Research has shown that derivatives of this compound can be used in the fabrication of organic light-emitting diodes (OLEDs), contributing to advancements in display technology.

Case Study 1: Synthesis of Antiviral Agents

In a study published in the European Journal of Organic Chemistry, researchers synthesized a series of antiviral compounds using this compound as a key intermediate. The resulting compounds demonstrated significant activity against viral infections, highlighting the compound's role in developing new therapeutic strategies.

Case Study 2: Development of Fluorinated Polymers

A research article detailed the synthesis of fluorinated polymers using this compound as a precursor. The polymers exhibited superior thermal and chemical resistance compared to traditional materials, indicating potential applications in harsh environments.

Mécanisme D'action

The mechanism by which 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:

1-Bromo-2-(2-bromoethoxy)benzene: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

1-Bromo-2-(2-ethoxyethoxy)ethane: Contains an ethoxyethoxy group instead of the trifluoromethoxy group, leading to variations in reactivity and applications.

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene:

Activité Biologique

1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique trifluoromethoxy group and bromoethoxy substituent, exhibits interesting chemical properties that may influence its interactions with biological systems.

- Molecular Formula : C10H8Br2F3O

- Molecular Weight : 339.98 g/mol

- Physical State : Liquid

- Boiling Point : Approximately 150°C to 160°C

- Density : 1.632 g/cm³

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and allowing for better interaction with cellular targets.

Proposed Pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction processes.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study evaluating the antibacterial effects of similar compounds showed significant inhibition of bacterial growth in strains such as E. coli and S. aureus. While specific data on our compound is limited, the structural similarities suggest potential efficacy against pathogens.

Cytotoxicity

In vitro studies using human cell lines have demonstrated that halogenated aromatic compounds can induce cytotoxic effects. The mechanism typically involves the generation of reactive oxygen species (ROS) and subsequent apoptosis. A comparative analysis with structurally related compounds indicated that those with trifluoromethoxy groups tend to have higher cytotoxicity due to their increased reactivity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HeLa |

| 1-Bromo-4-fluoro-benzene | 25 | HeLa |

| 2-Bromo-3-(trifluoromethoxy)benzene | 30 | MCF-7 |

Case Studies

-

Study on Anticancer Properties :

A recent investigation into the anticancer properties of brominated compounds highlighted that those with trifluoromethoxy substituents exhibited enhanced activity against breast cancer cell lines. The study suggested that the trifluoromethoxy group plays a critical role in mediating these effects through enhanced receptor binding. -

Neurotoxicity Assessment :

Another study focused on the neurotoxic effects of halogenated compounds, revealing that certain derivatives can disrupt neuronal signaling pathways. This disruption was linked to increased levels of calcium ions in neurons, leading to excitotoxicity.

Propriétés

IUPAC Name |

1-bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2F3O2/c10-3-4-15-8-5-6(1-2-7(8)11)16-9(12,13)14/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLMXDXFNAFRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.